6-Benzyl-2,3-dimethoxy-7-methyl-1-propylnaphthalene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Kakuol can be synthesized through the reaction of hydrogen chloride and tert-butyl alcohol in the presence of an acid catalyst .
Industrial Production Methods
The industrial production of Kakuol typically involves the extraction of the compound from the rhizomes of Asarum sieboldii. This process includes the isolation and purification of Kakuol to achieve the desired purity levels for various applications .
Chemical Reactions Analysis
Types of Reactions
Kakuol undergoes several types of chemical reactions, including:
Oxidation: Kakuol can be oxidized to form various derivatives with enhanced biological activities.
Reduction: Reduction reactions can modify the functional groups on Kakuol, leading to different derivatives.
Substitution: Substitution reactions, such as introducing fluorine atoms into the benzene ring, can significantly increase its antifungal activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Halogenating agents such as fluorine gas or bromine are employed.
Major Products Formed
The major products formed from these reactions include various Kakuol derivatives with enhanced antifungal and biological activities .
Scientific Research Applications
Kakuol has a wide range of scientific research applications:
Mechanism of Action
Kakuol exerts its effects by inhibiting the DNA relaxation mediated by human topoisomerase IB . This inhibition occurs at the cleavage level, preventing DNA binding and leading to the formation of a ternary covalent complex . The compound preferentially binds near the active site of the enzyme, providing an atomistic explanation for its inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
Methylkakuol: A derivative of Kakuol with similar antifungal properties.
2-Methoxy-3,4-(methylenedioxy)propiophenone: Another derivative with notable antifungal activity.
2,4,5-Trimethoxypropiophenone: A compound with structural similarities to Kakuol.
Uniqueness of Kakuol
Kakuol stands out due to its remarkable antifungal activity and its ability to inhibit DNA relaxation mediated by human topoisomerase IB . Its unique structure, which includes a terminal C=C bond conjugated to the C=O group, contributes to its potent biological activities .
Properties
IUPAC Name |
6-benzyl-2,3-dimethoxy-7-methyl-1-propylnaphthalene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O2/c1-5-9-20-21-12-16(2)18(13-17-10-7-6-8-11-17)14-19(21)15-22(24-3)23(20)25-4/h6-8,10-12,14-15H,5,9,13H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOANFESQYQTNLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C2C=C(C(=CC2=CC(=C1OC)OC)CC3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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